3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyano group, a phenoxy group, and a bromobenzoate moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with acetic anhydride to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the coupling of this amide with 3-bromobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenoxy and bromobenzoate groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: A fungicide with a similar cyano and phenoxy structure.
Fluoxastrobin: Another fungicide with a similar mode of action.
Pyraclostrobin: A strobilurin fungicide with comparable chemical properties.
Uniqueness
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromobenzoate moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C23H16BrN3O4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H16BrN3O4/c24-19-8-4-7-17(12-19)23(29)31-20-9-3-5-16(11-20)14-26-27-22(28)15-30-21-10-2-1-6-18(21)13-25/h1-12,14H,15H2,(H,27,28)/b26-14+ |
InChI Key |
CIKBVIBDVFHPFY-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.